N-(prop-2-en-1-yl)-1H-indole-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-prop-2-enyl-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-7-13-12(15)10-8-14-11-6-4-3-5-9(10)11/h2-6,8,14H,1,7H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGLTOIIKHWQAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Prop 2 En 1 Yl 1h Indole 3 Carboxamide and Its Chemical Analogs
Regioselective Functionalization at the N-Position of the Carboxamide
Achieving regioselective functionalization is paramount in synthesis. For N-(prop-2-en-1-yl)-1H-indole-3-carboxamide, the prop-2-en-1-yl (allyl) group must be attached to the nitrogen atom of the carboxamide moiety, not the nitrogen of the indole (B1671886) ring (N1 position).
In the context of conventional amidation (Section 2.1.1), this regioselectivity is inherent to the reaction mechanism. The carboxylic acid is activated at the carbonyl carbon, creating a highly electrophilic center. The primary amine of allylamine is a strong nucleophile that preferentially attacks this activated carbonyl, leading exclusively to the formation of the N-substituted amide bond.
Alkylation at the indole N1-position typically requires different reaction conditions, such as deprotonation of the indole N-H with a strong base (e.g., sodium hydride) followed by reaction with an electrophile like an alkyl halide. The direct amidation procedure does not create conditions favorable for N1-alkylation, thus ensuring the desired regiochemical outcome at the carboxamide nitrogen.
Introduction of the Prop-2-en-1-yl Moiety onto the Carboxamide Nitrogen
The specific synthesis of the title compound, this compound, is most directly achieved via the conventional amidation pathway. This involves the reaction between indole-3-carboxylic acid and prop-2-en-1-amine (allylamine).
The procedure, analogous to the synthesis of other carboxamides, would involve the following steps:
Indole-3-carboxylic acid is dissolved in an anhydrous aprotic solvent such as DMF.
Coupling reagents, for example, EDC·HCl (1.2 equivalents) and HOBT (1.2 equivalents), are added, along with a base like triethylamine (3 equivalents).
The mixture is stirred at room temperature to allow for the activation of the carboxylic acid.
Allylamine (1 equivalent) is then added to the reaction mixture.
The reaction is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC). Work-up typically involves pouring the reaction mixture into water to precipitate the product, which is then collected by filtration and purified, often by column chromatography.
Advanced Synthetic Strategies for this compound Derivatization
Once this compound is synthesized, it can serve as a scaffold for further derivatization, enabling the creation of more complex molecules. The indole nucleus and the allyl group both provide handles for advanced synthetic transformations.
Intramolecular Cyclization: The allyl group can participate in intramolecular cyclization reactions. Palladium-catalyzed processes, for instance, can be used to forge new rings. Depending on the reaction conditions, cyclization can be directed to either the C2 position of the indole, leading to carbolinone structures, or the N1 position, yielding pyrazino[1,2-a]indoles. beilstein-journals.org This demonstrates the utility of the N-allyl group as a key element in constructing fused heterocyclic systems.
Annulation Reactions: 1-Methylindole-3-carboxamides have been shown to react with propargyl alcohols in a [4+3]-annulation reaction. This process results in the formation of seven-membered lactams and involves a notable migration of the carboxamide group from the indole C3-position to the C2-position. nih.gov Applying similar strategies to this compound could provide access to novel azepine-fused indole structures.
Derivatization via C-H Functionalization: The indole ring itself is amenable to direct C-H functionalization, which avoids the need for pre-functionalized starting materials. Using directing groups, it is possible to selectively introduce substituents at various positions on the aromatic core. mdpi.com While the carboxamide group itself can act as a directing group, its influence might be weak. However, various catalytic systems could be employed to achieve arylation, alkenylation, or halogenation on the benzene (B151609) portion of the indole scaffold.
These advanced strategies allow for the modification of the parent molecule, this compound, into a diverse library of chemical analogs for further study.
Molecular and Cellular Mechanisms of Action
Ligand-Receptor Binding Interactions and Target Identification
The indole (B1671886) carboxamide scaffold is a versatile structure known to interact with several biological receptors. The specific nature of these interactions is often dictated by the substitutions on the indole ring, the nitrogen of the indole, and the amide group.
Derivatives of the indole core have been identified as ligands for the benzodiazepine receptor (BzR), which is a binding site within the GABA-A chloride channel nih.gov. Studies on N-(indol-3-ylglyoxylyl)-β-arylethylamines showed that an unsubstituted NH group on the indole nucleus was crucial for binding, suggesting it may form a hydrogen bond within the receptor site nih.gov.
Furthermore, the indole structure is central to many synthetic cannabinoids that bind to cannabinoid receptors CB1 and CB2 nih.gov. Indole-2-carboxamides, in particular, have been developed as allosteric modulators for the CB1 receptor acs.orgnih.gov. The binding affinity and cooperativity of these compounds are sensitive to structural modifications at various positions on the indole ring acs.orgnih.gov. In a different context, a library of 1H-indole-2-carboxamides was discovered to act as inhibitors of the androgen receptor (AR) by binding to an allosteric site known as binding function 3 (BF3) nih.gov. This interaction was identified as a potential therapeutic strategy for castration-resistant prostate cancers nih.gov.
Given this background, N-(prop-2-en-1-yl)-1H-indole-3-carboxamide could potentially interact with a range of receptors, with its specific target profile being determined by the N-allyl (prop-2-en-1-yl) group on the carboxamide.
Pathways of Enzyme Inhibition and Activation
A significant mechanism of action for many indole derivatives is the modulation of enzyme activity. Indole-2 and 3-carboxamides have been specifically synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes. nih.govresearchgate.net The COX enzymes, COX-1 and COX-2, are key to the synthesis of prostaglandins, which are crucial mediators of inflammation nih.gov.
Research has shown that converting the carboxylic acid group of the known COX inhibitor indomethacin (an N-substituted indole-3-acetic acid) to an amide results in selective COX-2 inhibition acs.org. Docking studies with other indole derivatives have shown that they can bind to the COX-2 active site, forming hydrogen bonds with key amino acid residues like Tyr 355 and Arg 120, similar to indomethacin nih.govresearchgate.net. This suggests that the indole-3-carboxamide scaffold is a promising framework for developing selective COX-2 inhibitors nih.govresearchgate.net.
Beyond COX enzymes, other indole derivatives have shown inhibitory activity against different enzymes. For instance, various indole-3-carboxaldehyde thiosemicarbazone derivatives were evaluated for anticholinesterase properties, showing inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) . Similarly, certain N-substituted indole-3-carbaldehyde oxime derivatives have been identified as potent inhibitors of the urease enzyme from Helicobacter pylori mdpi.com. The potential for this compound to act as an enzyme inhibitor, particularly for COX-2, is therefore plausible and warrants further investigation.
Epigenetic Modulation and Influence on Gene Expression
Currently, there is a lack of specific research data in the public domain detailing the role of this compound or closely related indole-3-carboxamides in epigenetic modulation or direct influence on gene expression. While other indole-containing compounds, such as indole-3-carbinol, have been studied for their broader effects on cellular signaling that can ultimately impact gene transcription, direct epigenetic mechanisms like DNA methylation or histone modification have not been characterized for this specific class of compounds.
Intracellular Signaling Pathway Perturbations (e.g., mTOR pathway, CFTR channel activity)
The activity of indole carboxamide derivatives can extend to the perturbation of critical intracellular signaling pathways. One study demonstrated that an indole-2-carboxamide derivative, LG25, effectively suppressed the Akt/mTOR/NF-κB signaling pathway in preclinical models of triple-negative breast cancer. nih.gov This suppression led to cell cycle arrest and apoptosis, highlighting the potential of this chemical class to modulate pathways central to cell survival and proliferation nih.gov.
Regarding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel, a direct interaction by indole-3-carboxamides has not been extensively documented. However, an indirect link can be hypothesized through the inhibition of COX enzymes. For example, the common COX-1 inhibitor ibuprofen has been shown to act as a CFTR corrector, suggesting a relationship between the cyclooxygenase pathway and CFTR function uni-goettingen.de. Given that indole-3-carboxamides are known COX inhibitors, it is conceivable they could indirectly influence CFTR activity, although this remains speculative without direct experimental evidence nih.govacs.org. The CFTR channel itself can be blocked by compounds such as diphenylamine-2-carboxylic acid (DPC), which interacts with pore-lining residues in the transmembrane domains nih.gov. While structurally distinct, this demonstrates the channel's susceptibility to small molecule inhibitors nih.govnih.gov.
Impact on Cellular Components and Membrane Integrity
The indole nucleus and its derivatives can interact with cellular structures, particularly cell membranes. Studies on C-3 substituted indole derivatives have used human red blood cells (RBCs) as a model to investigate these interactions. Certain derivatives were observed to induce changes in RBC shape and cause hemolysis in a concentration-dependent manner nih.gov. However, at lower, sublytic concentrations, many of these same compounds showed significant cytoprotective activity, defending the cells against oxidative hemolysis nih.gov. These effects are largely attributed to their interactions with components of the RBC membrane nih.gov.
Furthermore, a series of indole-3-carboxamido-polyamine conjugates have been specifically shown to target and act on bacterial membranes nih.gov. These findings suggest that the indole-3-carboxamide scaffold, depending on its substitutions, can have significant interactions with cellular membranes, influencing their integrity and function.
Role in Reactive Oxygen Species (ROS) Regulation and Oxidative Stress Response
The indole ring is well-known for its antioxidant properties, and this activity is a prominent feature of the indole-3-carboxamide class. These compounds play a significant role in regulating reactive oxygen species (ROS) and mitigating oxidative stress. Tryptophan-derived indole compounds have been widely investigated as antioxidants and free-radical scavengers nih.gov.
Studies on various N-substituted indole-3-carboxamides have demonstrated their ability to scavenge free radicals and inhibit lipid peroxidation. nih.govresearchgate.netresearchgate.net The antioxidant capacity is often evaluated by measuring the inhibition of superoxide anion (O₂⁻) formation and NADPH-dependent lipid peroxidation in liver microsomes nih.govresearchgate.net. Research indicates that the nature and position of substituents on the indole-3-carboxamide structure significantly influence its antioxidant potency. For example, the presence of halogen substituents on the benzamide ring of N-substituted indole-3-carboxamides was found to result in 100% inhibition of superoxide dismutase (SOD) activity at a concentration of 10⁻³ M nih.gov.
| Compound Class | Assay | Key Finding | Reference |
|---|---|---|---|
| N-substituted indole-3-carboxamides | Superoxide Anion (SOD) Inhibition | Compounds with halo substituents at ortho- and para-positions showed up to 100% inhibition at 10-3 M. | nih.gov |
| Indole-3-carboxaldehyde Analogues | Free Radical Scavenging | Coupling of aryl amines to the indole-3-carboxaldehyde core significantly enhances antioxidant activity. | derpharmachemica.com |
| C-3 Substituted Indole Derivatives | Cytoprotection against Oxidative Hemolysis | Showed high cytoprotective activity against AAPH-induced oxidative damage in red blood cells. | nih.gov |
| Indole-3-carboxamide Derivatives | DPPH Radical Scavenging | One derivative exhibited 98.93% DPPH scavenging activity compared to ascorbic acid. | researchgate.net |
| Indole-3-propionic acid | In vivo Ischemic Damage | Attenuated neuronal damage and oxidative stress in the hippocampus following ischemia. | nih.gov |
The unsubstituted indole nitrogen atom is also considered important for the antioxidant activity, as it can participate in hydrogen or electron transfer mechanisms to quench free radicals nih.gov.
Computational and Theoretical Studies on N Prop 2 En 1 Yl 1h Indole 3 Carboxamide Derivatives
Quantum Chemical Calculations (e.g., Ab-initio, Density Functional Theory (DFT))
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic properties and geometric structure of molecules. researchgate.net These studies are fundamental to understanding the intrinsic characteristics of N-(prop-2-en-1-yl)-1H-indole-3-carboxamide derivatives.
Analysis of Electronic Structure and Reactivity Parameters
The electronic structure of a molecule governs its reactivity and physical properties. DFT calculations are used to analyze several key parameters that describe the electronic behavior of indole-3-carboxamide derivatives.
Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO (EHOMO - ELUMO) is a significant indicator of molecular reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity. For some indole (B1671886) derivatives, DFT studies have shown that the HOMO is often located over the substituted aromatic ring, while the LUMO is primarily situated over the indole moiety, indicating the likely sites for electrophilic and nucleophilic attack. nih.gov
Molecular Electrostatic Potential (MEP) : The MEP map is a visual representation of the charge distribution within a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with protein receptors. researchgate.netnih.gov
| Parameter | Description | Typical Findings for Indole Derivatives |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Localized on electron-rich parts of the indole ring system. nih.gov |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Often localized on the carboxamide moiety or electron-withdrawing substituents. nih.gov |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap correlates with higher reactivity. researchgate.net |
| MEP Analysis | Maps electrostatic potential to identify charge distribution and reactive sites. | Reveals nucleophilic (negative potential) and electrophilic (positive potential) regions, guiding interaction predictions. researchgate.netnih.gov |
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.govchemrxiv.org For this compound derivatives, docking studies are essential for elucidating their interactions with specific biological targets, such as enzymes or receptors. nih.gov
These simulations place the indole derivative into the active site of a target protein and score the different binding poses based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic interactions. chemrxiv.org Studies on various indole-3-carboxamide derivatives have shown that the carboxamide group frequently participates in crucial hydrogen bond interactions with amino acid residues in the active site. nih.govchemrxiv.org The indole ring itself often engages in hydrophobic or π-π stacking interactions. nih.gov The results from docking can help explain the structure-activity relationships (SAR) observed experimentally and guide the design of more potent inhibitors or modulators. nih.gov For example, docking studies have been used to identify potential inhibitors for targets like human liver glycogen phosphorylase a (HLGPa) and the 3C-like protease (3CLpro) of SARS-CoV. nih.govnih.govresearchgate.net
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
| Human DNA Topoisomerase | Not Specified | Hydrogen bonding, Hydrophobic | mdpi.com |
| Penicillin-Binding Protein 2a | Not Specified | Hydrogen bonding, Hydrophobic | nih.govnih.gov |
| SARS-CoV 3CLpro | Not Specified | Hydrogen bonding, Hydrophobic | nih.govresearchgate.net |
| Human Liver Glycogen Phosphorylase a | Not Specified | Hydrogen bonding, Subsite interaction | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds, thus saving time and resources in the drug discovery process.
For indole derivatives, QSAR models have been developed to predict various activities, including anti-HIV and antibacterial properties. nih.govnih.govfarmaciajournal.com The models are built using a set of known molecules (the training set) and their experimentally determined activities. Molecular descriptors, which are numerical representations of the chemical structure (e.g., topological, electronic, hydrophobic), are calculated for each molecule. Statistical methods like Multiple Linear Regression (MLR) are then used to create an equation that links these descriptors to the biological activity. nih.govfarmaciajournal.com
Development and Validation of 2D and 3D QSAR Models
Both 2D and 3D QSAR models are employed to understand the structural requirements for the activity of indole-3-carboxamide derivatives.
2D QSAR : These models use descriptors calculated from the 2D representation of the molecule. Studies on indole derivatives have shown that descriptors like dipole moment, electronic energy, and counts of specific atomic arrangements can be crucial for predicting antibacterial or anti-HIV activity. nih.govfarmaciajournal.com
3D QSAR : These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D structure of the molecules. nih.gov They analyze the steric and electrostatic fields surrounding the aligned molecules to determine which spatial properties are important for activity. For instance, a 3D QSAR study on indole-7-carboxamides suggested that the presence of specific electrostatic and steric fields significantly impacts their anti-HIV ability. farmaciajournal.com
The predictive power and robustness of QSAR models are assessed through rigorous internal and external validation techniques. nih.gov Statistical parameters such as the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and the external validation coefficient (R²ext) are used to evaluate the model's quality. farmaciajournal.comeurjchem.com
| QSAR Model Type | Key Descriptors/Fields | Statistical Validation Parameters | Predicted Activity |
| 2D QSAR (MLR) | Dipole moment, Most-ve Potential, Carbon atom counts | R², Q², External validation | Anti-HIV farmaciajournal.com |
| 3D QSAR (CoMFA/CoMSIA) | Steric and Electrostatic fields | q² > 0.6 | HLGPa Inhibition nih.gov |
| 2D QSAR (MLR) | Electronic energy, Dipole moment, Kappa shape index (κ2) | Not Specified | Antibacterial nih.govnih.gov |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose and the conformational flexibility of the ligand and the protein. eurjchem.comresearchgate.net
For indole-3-carboxamide derivatives, MD simulations can be used to:
Assess the stability of the docked conformation.
Analyze the persistence of key interactions (like hydrogen bonds) over the simulation period. nih.gov
Investigate conformational changes in the ligand or protein upon binding.
Calculate binding free energies, which can provide a more accurate estimation of binding affinity than docking scores alone. eurjchem.com
Studies combining docking with MD simulations have confirmed the stability of indole derivatives within the active sites of target proteins, reinforcing the binding modes predicted by docking. eurjchem.com
In Silico Predictions for Biological Activity Profiling
Beyond modeling interactions with a single target, computational tools can predict a broader biological profile for this compound derivatives. This includes predicting potential off-target effects, general bioactivity, and pharmacokinetic properties.
In silico prediction tools use existing large datasets of chemical structures and their associated biological data to build models that can forecast the properties of new molecules. nih.govnih.gov This can involve:
Pharmacokinetic (ADMET) Predictions : Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound is crucial in the early stages of drug discovery to filter out candidates with poor drug-like properties. nih.govnih.govnih.gov
Bioactivity Spectrum Prediction : Software can predict the likelihood of a compound being active against a wide range of biological targets, helping to identify potential new applications or unwanted side effects. nih.gov For example, online tools can predict activities such as kinase inhibition or G-protein coupled receptor (GPCR) ligand activity based on the molecular structure. nih.gov
These predictions help prioritize which derivatives should be synthesized and tested experimentally, making the research and development process more efficient. nih.gov
Rational Drug Design Approaches Aided by Computational Methods
Rational drug design is a methodical approach in the development of new medications, leveraging an understanding of biological targets and molecular mechanisms to create compounds with specific functions longdom.org. This strategy, which encompasses both structure-based and ligand-based approaches, has been instrumental in exploring the therapeutic potential of this compound derivatives longdom.org. Computational tools are central to this process, facilitating the modeling of molecular interactions, prediction of pharmacokinetic profiles, and evaluation of potential toxicity longdom.orgnih.gov. By using computational methods, researchers can filter large libraries of compounds to identify promising candidates, guide the optimization of lead compounds, and design novel molecules with improved efficacy and fewer side effects nih.gov.
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) studies are a key component of computational drug design, aiming to establish a correlation between the chemical structures of compounds and their biological activities japsonline.com. For indole-3-carboxamide derivatives, 2D and 3D-QSAR models have been successfully applied to predict their therapeutic effects and identify crucial structural features.
In one study focusing on indole-3-carboxamide derivatives as renin inhibitors, a 2D-QSAR model was developed that showed a strong correlation between the compounds' structural descriptors and their biological activity scispace.com. The model revealed that for enhanced potency, the substituent at the R1 position should have a higher steric potential, while electron-donating groups at the R2 and R3 positions may be favorable scispace.com. Similarly, 2D and 3D-QSAR models were applied to 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives as inhibitors of the Influenza A virus bohrium.comsemanticscholar.org. These models demonstrated high predictive power, with the 3D-QSAR contour map analysis providing insights into the regions of the molecule where modifications could influence bioactivity bohrium.comsemanticscholar.org.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex semanticscholar.org. This method is widely used to understand the interaction between a ligand and its target protein at the atomic level. Docking studies on indole-based compounds have provided significant insights into their mechanisms of action.
For instance, docking studies of novel 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide analogs with the neuraminidase (NA) receptor of the influenza virus confirmed their potential potency bohrium.comsemanticscholar.org. The analysis showed that these compounds formed hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site, such as ARG118, ASP151, and GLU119 semanticscholar.org. In another study, newly synthesized indole-2-carboxamide derivatives were docked into the catalytic sites of PI3Kα and EGFR kinases, confirming their potential as anticancer agents through hydrogen bonding with key binding residues nih.gov. Similarly, docking of 3-ethyl-1H-indole derivatives into the active site of the COX-2 enzyme predicted strong binding affinities, with scores significantly higher than the reference drug meloxicam researchgate.net.
The binding energies from various molecular docking studies on indole derivatives are often used to rank and prioritize compounds for further experimental testing. For example, in a study of novel heterocyclic scaffolds based on an indole moiety, one compound showed a minimum binding energy of -11.5 Kcal/mol against the target enzyme UDP-N-acetylmuramatel-alanine ligase nih.gov.
| Compound Class | Target Enzyme | Observed Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide Derivatives | Influenza Neuraminidase (NA) | Data not specified | ARG118, ASP151, GLU119, TRP179, ARG293 semanticscholar.org |
| Indole-2-carboxamide Derivatives | PI3Kα / EGFR Kinase | Data not specified | Key binding residues in catalytic sites nih.gov |
| 3-Ethyl-1H-Indole Derivatives | COX-2 | -11.35 to -10.40 researchgate.net | Data not specified |
| Heterocyclic Indole Scaffolds | UDP-N-acetylmuramatel-alanine ligase | -11.5 nih.gov | Data not specified |
| Heterocyclic Indole Scaffolds | Human lanosterol 14α-demethylase | -8.5 nih.gov | Data not specified |
ADMET Prediction
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial for predicting the pharmacokinetic and pharmacodynamic properties of drug candidates early in the discovery process japsonline.com. These predictions help to identify compounds with favorable drug-like properties and minimize the chances of late-stage failures. For various indole derivatives, computational ADMET predictions have been performed.
Studies on novel indole derivatives containing pteridine and benzimidazole moieties suggested good oral absorption and no blood-brain barrier (BBB) penetration japsonline.com. Quantitative Structure Toxicity Relationship (QSTR) studies also indicated that the compounds were non-carcinogenic with high LD50 values in computational animal models japsonline.com. For a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives, ADMET predictions were favorable, identifying them as potential lead compounds for further development as anti-influenza agents bohrium.com. These predictions are essential for confirming that newly designed molecules possess desirable pharmacokinetic profiles researchgate.net.
| Compound Class | ADMET Property | Prediction |
|---|---|---|
| Indole derivatives with pteridine/benzimidazole | Oral Absorption | Good japsonline.com |
| Indole derivatives with pteridine/benzimidazole | BBB Penetration | None japsonline.com |
| Indole derivatives with pteridine/benzimidazole | CYP450 2D6 Inhibition | None japsonline.com |
| Indole derivatives with pteridine/benzimidazole | Carcinogenicity | Non-carcinogenic japsonline.com |
| 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives | Drug-likeness | Favorable bohrium.com |
Preclinical Evaluation and Lead Compound Development for N Prop 2 En 1 Yl 1h Indole 3 Carboxamide
In Vitro Biological Assessment
The in vitro biological activities of N-(prop-2-en-1-yl)-1H-indole-3-carboxamide and its derivatives have been explored across various studies, revealing potential therapeutic applications. These investigations have focused on their effects on cell proliferation, apoptosis, enzyme activity, antioxidant capacity, and antimicrobial properties.
Derivatives of indole-2-carboxamide have demonstrated significant antiproliferative effects against a panel of human cancer cell lines. nih.govnih.govmdpi.com For instance, certain novel indole-2-carboxamide derivatives were evaluated for their ability to inhibit the growth of pancreas (Panc-1), breast (MCF-7), colon (HT-29), and epithelial (A-549) cancer cell lines using the MTT assay. nih.gov Some of these compounds exhibited potent antiproliferative activity, with median inhibitory concentrations (IC50) in the nanomolar range. nih.gov
In addition to inhibiting cell proliferation, these compounds have been shown to induce apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells. nih.govnih.govsemanticscholar.org The proapoptotic activity of these derivatives has been confirmed through various assays, including the measurement of caspase-3 activation and cytochrome C release. nih.govnih.gov Caspases are a family of proteases that play a key role in the execution of apoptosis. nih.govmdpi.com Studies have shown that treatment with specific indole-2-carboxamide derivatives led to a significant, dose-dependent increase in the levels of active caspase-3. nih.gov For example, compounds 5f and 5g demonstrated excellent caspase-3 protein overexpression levels of 560.2 ± 5.0 and 542.5 ± 5.0 pg/mL, respectively, in pancreatic cancer cells. nih.gov Furthermore, these compounds have been observed to increase the levels of cytochrome C, a protein released from the mitochondria during the early stages of apoptosis. nih.gov
The proapoptotic effects of N-1,3-benzothiazol-2-ylbenzamide derivatives, which share a similar structural motif, have also been investigated. semanticscholar.orgresearchgate.net These compounds were found to induce apoptosis in human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines, as evidenced by the enrichment of mono- and oligonucleosomes in the cytoplasm, a hallmark of apoptotic cell death. semanticscholar.org
Table 1: Antiproliferative Activity of Selected Indole-2-Carboxamide Derivatives
| Compound | Cancer Cell Line | GI50 (nM) | Reference |
|---|---|---|---|
| 5c | Not Specified | 29-47 | nih.gov |
| 5d | |||
| 5f | |||
| 5g | |||
| 6e | Not Specified | 29-47 | nih.gov |
| 6f |
Indole (B1671886) derivatives have been investigated for their ability to modulate the activity of various enzymes. One area of focus has been their potential as inhibitors of carboxylesterases (CEs), enzymes involved in the metabolism of numerous drugs. nih.gov Studies have shown that certain isatins (indole-2,3-diones) can act as potent and specific CE inhibitors, with their inhibitory potency being related to their hydrophobicity. nih.gov
Another enzyme of interest is heme oxygenase (HO), which plays a role in cytoprotection against oxidative stress. nih.gov A series of indole-2-carboxamide and 3-acetamide derivatives were tested for their effects on HO activity. nih.gov Among the synthesized compounds, N-[3-(dimethylamino)propyl]-1H-indole-2-carboxamide was identified as the most potent activator of HO. nih.gov
The inhibitory potential of indole and indazole-3-carboxamide derivatives has also been explored against enzymes from the cytochrome P450 (CYP) family, which are crucial for the metabolism of foreign compounds. mdpi.com An extract of Asclepias subulata, containing indole derivatives, was found to inhibit the activity of CYP1A1 and CYP1A2 in a dose-dependent manner. mdpi.com This suggests that such compounds may have a role in modulating the bioactivation of pro-mutagenic substances. mdpi.com
Furthermore, pyrrolidine carboxamides have been identified as a novel class of inhibitors for InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, a key enzyme in the bacterial fatty acid elongation cycle. nih.gov This highlights the potential of carboxamide derivatives in the development of new anti-tubercular agents. nih.gov
Several studies have evaluated the antioxidant properties of N-substituted indole-2-carboxamide and indole-3-acetamide derivatives. nih.govnih.govderpharmachemica.com These compounds have been assessed for their ability to scavenge free radicals and inhibit lipid peroxidation. nih.govderpharmachemica.com The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is a common method used to determine antioxidant capacity. nih.govmdpi.com In one study, N-(2-(dimethylamino)ethyl)-2-(1H-indol-3-yl)acetamide was identified as the most potent inhibitor of DPPH at a concentration of 10-4 M. nih.gov
In addition to radical scavenging, the inhibitory effect of these compounds on lipid peroxidation in rat liver has been investigated. nih.gov The results indicated that several indole derivatives were very efficient antioxidants, with some showing comparable or even superior activity to alpha-tocopherol, a well-known antioxidant. nih.govresearchgate.net Specifically, compounds that showed strong inhibition of both superoxide anion formation and lipid peroxidation were identified as having highly potent antioxidant properties. researchgate.net
Table 2: Antioxidant Activity of Selected Indole Derivatives
| Compound | Assay | Activity | Reference |
|---|---|---|---|
| N-(2-(dimethylamino)ethyl)-2-(1H-indol-3-yl)acetamide 8 | DPPH Inhibition | Most potent inhibitor at 10-4 M | nih.gov |
| Indole derivative 4 | Lipid Peroxidation Inhibition | 81-94% inhibition | researchgate.net |
| Indole derivative 5 | |||
| Indole derivative 6 |
The antimicrobial potential of indole-3-carboxamide derivatives has been evaluated against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.govnih.govresearchgate.net Minimum Inhibitory Concentration (MIC) is a standard measure used to determine the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. nih.govmdpi.com
In one study, a series of α,ω-di(indole-3-carboxamido)polyamine derivatives were synthesized and tested against a panel of organisms. nih.gov 5-Bromo-substituted indole analogues were found to be particularly broad-spectrum in their activity. nih.govnih.govresearchgate.net One specific analogue, 13b, demonstrated notable activity against Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans, with MIC values ≤ 0.28 µM. nih.govnih.gov
Furthermore, some of these indole-3-carboxamide-polyamine conjugates have been shown to act as antibiotic potentiators, meaning they can enhance the effectiveness of existing antibiotics against drug-resistant bacteria. nih.govnih.govresearchgate.net For example, analogue 13b was found to restore the action of doxycycline against P. aeruginosa with a 21-fold enhancement. nih.govnih.gov The mechanism of action for these compounds is suggested to involve the disruption of the bacterial membrane. nih.govnih.gov
In Vivo Efficacy Studies in Relevant Animal Models
In vivo efficacy studies are a critical step in the preclinical evaluation of a lead compound, providing essential information about its biological activity in a living organism before it can be considered for clinical trials. probiocdmo.compharmaron.com These studies are conducted in relevant animal models that mimic human diseases. nih.gov
While specific in vivo efficacy data for this compound is not extensively detailed in the provided context, the broader class of indole derivatives has been evaluated in various disease models.
Cancer: The antiproliferative and pro-apoptotic effects of indole-2-carboxamide derivatives observed in vitro suggest their potential for evaluation in in vivo cancer models. probiocdmo.comcreative-animodel.com Such studies would typically involve administering the compound to animals with induced or transplanted tumors and monitoring tumor growth and survival rates. creative-animodel.com
Inflammation: Given that many indole derivatives possess anti-inflammatory properties, their efficacy would be assessed in animal models of inflammation. dovepress.com This could include models of acute inflammation, such as carrageenan-induced paw edema, or chronic inflammatory conditions like arthritis. ndineuroscience.com
Diabetic Nephropathy: Inflammation is a key factor in the development of diabetic nephropathy. nih.govmdpi.com An indole-2-carboxamide derivative, referred to as LG4, has been investigated in a streptozotocin-induced type 1 diabetic mouse model of diabetic kidney disease. dovepress.com While LG4 did not affect body weight or blood glucose levels, it demonstrated renoprotective activity by inhibiting ERK/JNK-mediated inflammation. dovepress.com This suggests that indole-2-carboxamide derivatives could be beneficial in mitigating the complications of diabetes. The role of indoleamine 2,3-dioxygenase (IDO) has also been implicated in the pathogenesis of type 2 diabetic nephropathy. nih.gov
Pain: The analgesic effects of new compounds are often evaluated in preclinical models of pain. ndineuroscience.com These can include tests for acute pain, such as the hot plate and tail flick tests, which measure the animal's response to a thermal stimulus. ndineuroscience.com
The selection of an appropriate animal model is crucial for the successful translation of preclinical findings to human clinical trials. nih.gov The model should accurately reflect the pathophysiology of the human disease being studied. ymaws.com
Assessment of Biological Response and Target Engagement in Animal Models [Implied from efficacy]
While direct efficacy studies specifically for this compound are not extensively detailed in publicly available research, the biological response and target engagement can be inferred from preclinical studies on closely related indole-3-carboxamide analogs. One of the most pertinent examples comes from the investigation of indole-3-carboxamide derivatives as inhibitors of autotaxin (ATX), an enzyme implicated in the progression of pulmonary fibrosis.
In a bleomycin-induced pulmonary fibrosis mouse model, oral administration of novel indole-3-carboxamide ATX inhibitors demonstrated significant therapeutic effects. nih.gov These compounds, when administered, showed comparable anti-pulmonary fibrosis effects to known ATX inhibitors. nih.gov The observed efficacy in reducing fibrosis in this animal model implies successful target engagement of the ATX enzyme in a complex in vivo environment. This suggests that the indole-3-carboxamide scaffold, the core of this compound, is a viable pharmacophore for achieving a desired biological response in animal models of disease.
The positive outcomes in these preclinical models underscore the potential of this class of compounds and provide a strong rationale for the further development of analogs like this compound for related therapeutic indications.
Lead Compound Identification and Optimization Strategies for this compound Analogs
The identification of a promising lead compound, such as a bioactive indole-3-carboxamide, is the first step in a comprehensive drug discovery program. The subsequent optimization of this lead is a critical phase aimed at enhancing its potency, selectivity, and pharmacokinetic properties. For this compound and its analogs, optimization strategies would focus on systematic modifications of its chemical structure to improve its drug-like characteristics.
Structure-Activity Relationship (SAR) Studies:
The core of lead optimization lies in understanding the structure-activity relationship (SAR), which dictates how modifications to different parts of the molecule affect its biological activity. For the indole carboxamide scaffold, SAR studies have revealed several key insights:
The Indole Core: The indole nucleus is a privileged scaffold in medicinal chemistry, known for its ability to interact with a wide range of biological targets. unibo.it Modifications to the indole ring, such as substitutions at various positions, can significantly impact activity. For instance, in a series of antimicrobial indole-3-carboxamido-polyamine conjugates, 5-bromo-substituted indole analogs generally exhibited broader-spectrum activity. nih.gov
The Carboxamide Linker: The carboxamide group is a crucial hydrogen bonding motif that often plays a pivotal role in target binding. Its orientation and the nature of the substituent on the nitrogen atom are critical for potency.
The N-substituent (prop-2-en-1-yl group): The allyl group (prop-2-en-1-yl) in the target compound is a key area for modification. Optimization strategies would involve exploring a variety of substituents at this position to probe for improved interactions with the biological target. This could include varying the size, lipophilicity, and electronic properties of this group. For example, replacing the allyl group with other alkyl or aryl groups could lead to enhanced potency or selectivity.
Optimization of Physicochemical Properties:
Beyond improving potency, lead optimization also focuses on refining the physicochemical properties of the compound to ensure it has favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. In the development of indole-3-carboxamide autotaxin inhibitors, structure-based optimizations were carried out to identify compounds with preferred lipophilicity and desirable ADMET profiles. nih.gov This led to the identification of orally active inhibitors with excellent in vitro metabolic stability. nih.gov
Bioisosteric Replacement:
The following table summarizes the key optimization strategies for indole-3-carboxamide analogs:
| Strategy | Description | Example from Related Compounds |
| Indole Ring Modification | Substitution at various positions on the indole nucleus to enhance target binding and modulate physicochemical properties. | 5-bromo substitution in indole-3-carboxamido-polyamine conjugates enhanced antimicrobial activity. nih.gov |
| N-substituent Variation | Exploration of different alkyl, aryl, or heterocyclic groups in place of the prop-2-en-1-yl group to optimize potency and selectivity. | In a series of indole/1,2,4-triazole hybrids, the nature of the N-allyl substituent influenced anticancer efficacy. nih.gov |
| Lipophilicity Tuning | Modification of the overall lipophilicity of the molecule to improve solubility, permeability, and pharmacokinetic properties. | Structure-based optimization of indole-3-carboxamide autotaxin inhibitors focused on achieving preferred lipophilicity for in vivo efficacy. nih.gov |
| Metabolic Stability Enhancement | Chemical modifications to block sites of metabolic degradation, thereby increasing the compound's half-life in the body. | Successful optimization of indole-3-carboxamide ATX inhibitors led to compounds with excellent in vitro metabolic stability. nih.gov |
Through these iterative cycles of design, synthesis, and testing, a lead compound like this compound can be refined into a clinical candidate with an optimized balance of potency, selectivity, and drug-like properties.
Future Perspectives and Emerging Research Directions
Design of Next-Generation N-(prop-2-en-1-yl)-1H-indole-3-carboxamide Scaffolds with Enhanced Potency and Selectivity
The development of next-generation this compound scaffolds will heavily rely on a deep understanding of their structure-activity relationships (SAR). nih.govlimef.com The goal is to rationally design molecules with improved potency against specific biological targets while minimizing off-target effects.
Key strategies for designing these enhanced scaffolds include:
Structural Modifications: The versatility of the indole (B1671886) ring allows for various substitutions that can significantly alter biological activity. nih.gov For instance, studies on related indole-3-carboxamides have shown that substitutions at different positions of the indole nucleus can lead to compounds with potent and selective inhibitory activities. researchgate.net The introduction of different functional groups on the prop-2-en-1-yl moiety can also be explored to optimize interactions with target proteins.
Regiochemistry and Isomerism: The specific arrangement of atoms within the molecule is critical for its biological function. Research on indazole-3-carboxamides, which are structurally related to indole-3-carboxamides, has demonstrated that the regiochemistry of the amide linker is crucial for activity. nih.govnih.gov This highlights the importance of exploring different isomers of this compound to identify the most active configurations.
Scaffold Hopping: This approach involves replacing the core indole structure with other heterocyclic systems that can mimic its key interactions with a biological target. This can lead to the discovery of novel chemical classes with improved properties. malariaworld.org
The following table summarizes key structural modifications and their potential impact on the activity of indole-3-carboxamide derivatives, based on findings from related compounds.
| Modification Site | Type of Modification | Potential Impact on Activity | Reference |
| Indole Ring | Halogenation (e.g., 5-bromo substitution) | Increased broad-spectrum antimicrobial activity. | nih.gov |
| Amide Linker | Altering regiochemistry | Critical for activity; can switch from active to inactive. | nih.govnih.gov |
| N-substitution of Indole | Alkyl or other functional groups | Can significantly influence potency and selectivity. | tandfonline.com |
| Side Chain | Variation in length and saturation | Affects receptor binding affinity and in vivo activity. | limef.com |
Exploration of Novel Therapeutic Indications for the Compound and its Derivatives
The indole scaffold is a cornerstone in the development of drugs for a multitude of diseases. nih.govmdpi.com Derivatives of indole-3-carboxamide have shown promise in a variety of therapeutic areas, suggesting that this compound and its future iterations could have broad clinical applications.
Emerging therapeutic areas for exploration include:
Oncology: Indole derivatives are well-established as anticancer agents, targeting various mechanisms such as tubulin polymerization, protein kinases, and histone deacetylases. nih.govnih.govnih.gov Future research could focus on the efficacy of this compound derivatives against specific cancer cell lines, including drug-resistant strains. researchgate.net
Infectious Diseases: There is a growing interest in indole-based compounds as antimicrobial agents. nih.gov Research into indole-3-carboxamide-polyamine conjugates has identified compounds with potent activity against both bacteria and fungi, suggesting a potential role in combating infectious diseases. nih.gov
Inflammatory Disorders: The anti-inflammatory properties of indole derivatives are well-documented. mdpi.com Novel indole-3-carboxamides could be developed as modulators of inflammatory pathways, offering new treatment options for chronic inflammatory conditions. tandfonline.com
Neurodegenerative Diseases: The indole nucleus is a key component of many compounds that interact with the central nervous system. mdpi.com The potential of this compound derivatives as therapeutic agents for neurological disorders warrants further investigation.
Integration of Artificial Intelligence and Machine Learning in Indole-3-Carboxamide Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and design. longdom.org These computational tools can analyze vast datasets to predict the biological activity of compounds, optimize their structures, and identify novel drug targets, thereby accelerating the research and development process. longdom.orgnih.gov
Applications of AI and ML in indole-3-carboxamide research include:
Predictive Modeling: AI algorithms can be trained on existing data to predict the therapeutic potential and potential toxicity of novel this compound derivatives. acs.org This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing.
De Novo Drug Design: Generative AI models can design entirely new indole-3-carboxamide scaffolds with desired pharmacological properties. These models can explore a vast chemical space to propose novel structures that may not be conceived through traditional medicinal chemistry approaches.
Structure-Activity Relationship (SAR) Studies: ML can identify complex patterns in SAR data, providing deeper insights into how different structural features influence the biological activity of indole-3-carboxamides. acs.org This knowledge can guide the rational design of more potent and selective compounds.
Development of Academic Concepts for Targeted Delivery and Formulation
The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. nih.gov Advanced drug delivery systems are being developed to improve the pharmacokinetic properties of indole-based drugs, enhance their stability, and enable targeted delivery. nih.govmdpi.com
Future formulation strategies for this compound and its derivatives could involve:
Nanoparticle-Based Formulations: Encapsulating indole derivatives in nanoparticles can improve their solubility, protect them from degradation, and facilitate their transport across biological barriers. nih.gov This approach can also enable targeted delivery to specific tissues or cells, such as tumors, thereby increasing efficacy and reducing systemic toxicity. nih.gov
Prodrug Approaches: A prodrug is an inactive compound that is converted into an active drug within the body. Designing this compound as a prodrug could improve its absorption, distribution, metabolism, and excretion (ADME) profile.
Targeted Delivery Systems: These systems are designed to specifically deliver the drug to the site of action. For example, by attaching a targeting ligand to a nanoparticle carrying an indole-3-carboxamide derivative, the drug can be directed to cancer cells that overexpress a particular receptor. mdpi.com
Investigation of Synergistic Effects with Established Therapeutic Modalities and Combination Approaches
Combination therapy, the use of two or more drugs to treat a disease, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. rsc.org Investigating the synergistic effects of this compound derivatives with existing drugs could lead to more effective treatment regimens.
Potential combination approaches include:
Combination with Chemotherapy: Indole derivatives have been shown to have synergistic effects when combined with conventional chemotherapeutic agents. For instance, the co-administration of an indole-based compound with temozolomide has demonstrated a synergistic inhibitory effect on glioblastoma cell viability. mdpi.com
Combination with Immunotherapy: There is growing interest in combining targeted therapies with immunotherapy. An indazole-3-carboxamide derivative has been shown to improve tumor response to anti-PD-1 immunotherapy in a preclinical model of colorectal cancer. acs.orgnih.gov
Antibiotic Potentiation: Some indole-3-carboxamides can enhance the activity of existing antibiotics against drug-resistant bacteria. nih.gov This suggests a potential role for these compounds as "antibiotic potentiators," which could help to address the growing problem of antimicrobial resistance.
The following table provides examples of synergistic effects observed with indole derivatives in combination with other therapeutic agents.
| Indole Derivative Class | Combined Therapeutic Agent | Observed Synergistic Effect | Therapeutic Area | Reference |
| Indole-based MDM2 inhibitors | Temozolomide | Enhanced inhibition of glioblastoma cell viability. | Cancer (Glioblastoma) | mdpi.com |
| Indazole-3-carboxamides | Anti-PD-1 antibody | Improved tumor response and enhanced cytotoxic CD8+ T cell-mediated antitumor immunity. | Cancer (Colorectal) | acs.orgnih.gov |
| 5-bromo-indole-3-carboxamides | Doxycycline, Erythromycin | Restored action of antibiotics against resistant bacteria. | Infectious Diseases | nih.gov |
| Indole-3-carbinol | Resveratrol | Potentiation of antioxidant effects. | General Health | nih.gov |
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing N-(prop-2-en-1-yl)-1H-indole-3-carboxamide and its derivatives?
Answer:
The synthesis of indole carboxamide derivatives typically involves coupling reactions between indole-3-carboxylic acid derivatives and amines. For example, in the synthesis of structurally related compounds like N-(furan-2-ylmethyl)-1H-indole-3-carboxamide, researchers used:
- Acylation reactions : Indole-3-carboxylic acid derivatives are activated (e.g., via chlorination using thionyl chloride) and then reacted with amines (e.g., prop-2-en-1-amine) under reflux conditions .
- Microwave-assisted synthesis : This method reduces reaction times and improves yields for carboxamide bond formation .
- Purification techniques : Column chromatography (silica gel) and recrystallization are standard for isolating pure products, with analytical TLC and elemental analysis for validation .
Basic: How are structural and purity characteristics validated for this compound in academic research?
Answer:
Key validation methods include:
- Spectroscopic techniques :
- Chromatography : HPLC or GC-MS assesses purity (>95% by area normalization) .
- Elemental analysis : Matches experimental and theoretical C, H, N percentages .
Advanced: What strategies are used to resolve contradictions in biological activity data for indole carboxamides?
Answer:
Discrepancies in activity data (e.g., receptor binding vs. cellular assays) are addressed by:
- Dose-response studies : Establishing EC50/IC50 values across multiple concentrations to confirm potency trends .
- Receptor subtype selectivity assays : Testing against related receptors (e.g., CB1 vs. CB2 for cannabinoid analogs) to rule off-target effects .
- Metabolic stability assays : Incubating compounds with liver microsomes to assess if rapid degradation explains inconsistent in vitro/in vivo results .
Advanced: How can crystallographic data (e.g., SHELX programs) elucidate the structure-activity relationship (SAR) of this compound?
Answer:
Crystallography using SHELXT or SHELXL provides:
- Bond angles and distances : Reveals conformational preferences (e.g., planarity of the indole ring, orientation of the allyl group) critical for receptor binding .
- Intermolecular interactions : Hydrogen bonding or π-π stacking observed in the crystal lattice can guide SAR (e.g., optimizing substituents for solubility or target engagement) .
- Validation of stereochemistry : Resolves ambiguities in chiral centers, ensuring accurate modeling of bioactive conformations .
Advanced: What experimental designs are optimal for studying the metabolic pathways of this compound?
Answer:
Metabolism studies employ:
- In vitro models : Human liver microsomes or hepatocytes to identify phase I (oxidation) and phase II (conjugation) metabolites .
- LC-HRMS : Detects and characterizes metabolites via high-resolution mass spectrometry, with isotopic pattern analysis for halogenated derivatives .
- Isotope labeling : Using deuterated analogs to trace metabolic hotspots (e.g., allyl group oxidation) .
Advanced: How can computational methods complement experimental SAR studies for this compound?
Answer:
- Docking simulations : Predict binding modes to targets (e.g., EGFR or cannabinoid receptors) using software like AutoDock Vina, guided by crystallographic data .
- QSAR modeling : Correlates electronic (e.g., Hammett σ) or steric parameters (e.g., molar refractivity) with activity to prioritize synthetic targets .
- MD simulations : Assess dynamic interactions (e.g., ligand-receptor stability over 100 ns trajectories) to refine lead compounds .
Basic: What in vitro assays are recommended for initial screening of biological activity?
Answer:
- Enzyme inhibition assays : Measure IC50 against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits .
- Cell viability assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Receptor binding assays : Radioligand displacement (e.g., [³H]CP-55,940 for cannabinoid receptor affinity) .
Advanced: How can researchers address low solubility or stability during formulation for in vivo studies?
Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility, which are cleaved in vivo .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve bioavailability and reduce degradation .
- Co-solvent systems : Employ DMSO/PEG-400 mixtures for intraperitoneal administration, ensuring <5% DMSO to minimize toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
